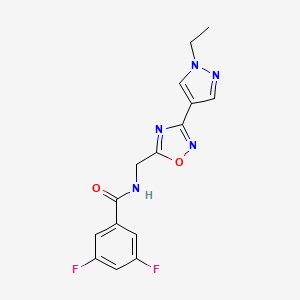

N-((3-(1-エチル-1H-ピラゾール-4-イル)-1,2,4-オキサジアゾール-5-イル)メチル)-3,5-ジフルオロベンゾアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

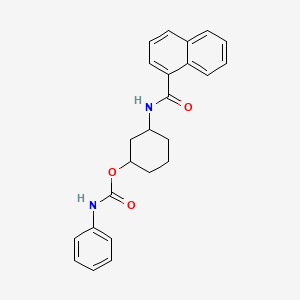

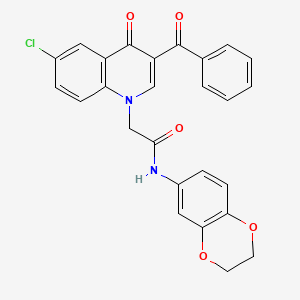

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-difluorobenzamide is a novel compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound, characterized by its unique chemical structure, offers intriguing possibilities for various applications in chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions:

The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-difluorobenzamide typically involves multiple steps:

Formation of the 1-ethyl-1H-pyrazole moiety: This involves the alkylation of a pyrazole precursor with an ethylating agent under basic conditions.

Synthesis of 1,2,4-oxadiazole: The 1-ethyl-1H-pyrazole derivative is then reacted with hydrazine to form a hydrazide, which is further treated with a suitable carboxylic acid derivative to form the 1,2,4-oxadiazole ring.

Attachment of the 3,5-difluorobenzamide: The final step involves the coupling of the oxadiazole-pyrazole intermediate with 3,5-difluorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods:

Scaling up the synthesis for industrial production requires optimization of reaction conditions, choice of solvents, and purification techniques to ensure high yield and purity. Advanced methodologies like continuous flow chemistry might be utilized for efficient and scalable synthesis.

Types of Reactions:

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-difluorobenzamide undergoes several types of reactions:

Oxidation: The pyrazole ring can undergo oxidative transformations, particularly when exposed to strong oxidizing agents.

Reduction: The nitro group on the oxadiazole ring can be reduced to an amine under catalytic hydrogenation.

Substitution: The difluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions, particularly at the fluorine positions.

Common Reagents and Conditions:

Oxidation: KMnO4 or H2O2 under acidic conditions

Reduction: Pd/C or PtO2 with H2 gas

Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products:

Oxidation products include corresponding pyrazole N-oxides.

Reduction leads to amine derivatives.

Substitution reactions yield various substituted benzamide derivatives.

Chemistry:

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-difluorobenzamide serves as a building block for synthesizing complex molecules, useful in creating libraries for drug discovery.

Biology and Medicine:

This compound exhibits potential as an antimicrobial, antifungal, and anti-inflammatory agent. It's explored for its interaction with biological targets like enzymes and receptors involved in disease pathways.

Industry:

In the industrial sector, it can be used as an intermediate for synthesizing agrochemicals, dyes, and pharmaceuticals due to its robust chemical framework.

科学的研究の応用

有機発光ダイオード(OLED)開発

この化合物は、OLEDの開発において潜在的な用途を有します。 ピラゾールおよびオキサジアゾール部分は、優れた発光特性により、電子輸送層および発光層として機能することができます 。これらの材料は、OLEDの効率と寿命を向上させるために不可欠です。

光起電力デバイス

太陽電池などの光起電力デバイスでは、この化合物は、光エネルギーの吸収と電気エネルギーへの変換を強化するために使用できます。 フッ素原子の存在により、より良いエネルギー準位整列と電荷移動が可能になる可能性があります .

がん研究

この化合物は、さまざまな生物学的標的に結合する能力を有しており、がん研究において活用できます。 これはキナーゼ阻害剤として作用し、がん細胞でしばしば調節不全になっている細胞シグナル伝達経路を妨げる可能性があります .

作用機序

The mechanism of action for N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-difluorobenzamide involves its interaction with specific molecular targets:

Enzymatic Inhibition: Inhibits enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.

Receptor Modulation: Binds to specific receptors in inflammatory pathways, reducing the expression of pro-inflammatory cytokines.

Molecular Targets and Pathways:

Bacterial Enzymes: Targets enzymes like transpeptidases.

Inflammatory Receptors: Modulates NF-κB signaling pathways.

類似化合物との比較

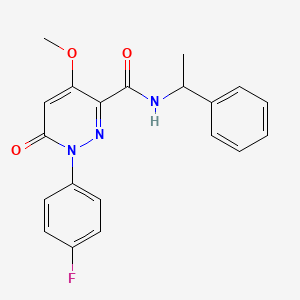

N-(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-chlorobenzamide

N-(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-fluorobenzamide

Uniqueness:

Compared to its analogs, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-difluorobenzamide demonstrates enhanced stability and higher biological activity, making it a promising candidate for further research and development.

And that's a brief rundown. Hope it was enlightening!

特性

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,5-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2N5O2/c1-2-22-8-10(6-19-22)14-20-13(24-21-14)7-18-15(23)9-3-11(16)5-12(17)4-9/h3-6,8H,2,7H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTSDLUYSOEMSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

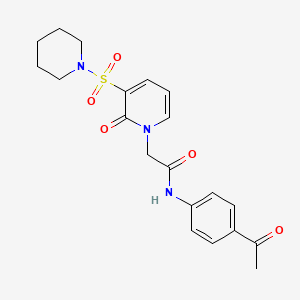

![ethyl 4-({2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2558226.png)

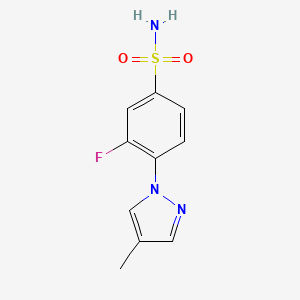

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2558236.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2558242.png)